molecular formula C26H23NO4 B2996469 9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929440-82-4

9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2996469
CAS No.: 929440-82-4
M. Wt: 413.473
InChI Key: CMXLHPOBDDAMIM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an oxazine ring substituted with phenethyl and phenyl groups. The “4-methoxyphenethyl” suggests a phenethyl group (a benzene ring attached to an ethyl group) with a methoxy group (O-CH3) at the 4-position of the benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. For this specific compound, such information isn’t available in the resources I have .

Scientific Research Applications

Synthesis and Transformation

Compounds with related structures have been synthesized and transformed into various derivatives, demonstrating the versatility of these chemical frameworks in organic synthesis. For example, the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine and its transformation into triphenylene-o-dicarboxylic derivatives show the potential for creating complex molecular structures from simpler oxazine bases (Nicolaides et al., 1996).

Pharmacological Activities

Research on pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives, which are related to the query compound, indicates that these molecules might possess significant chemical and pharmacological activities, including antioxidant and anticancer properties (Mahmoud et al., 2017).

Photochemical Properties

The photochromism of bichromophoric oxazines has been studied, indicating that certain structural modifications can profoundly affect the photochemical properties of these compounds. Such research underscores the potential of oxazine derivatives in developing photoresponsive materials (Deniz et al., 2009).

Advanced Materials

The synthesis and characterization of a new benzoxazine monomer with a photodimerizable coumarin group highlight the potential of oxazine derivatives in creating thermally curable materials with unique properties, such as photodimerization and thermal ring-opening reactions (Kiskan & Yagcı, 2007).

Crystal Structure Analysis

Studies on the crystal structures of compounds related to the query compound provide insights into their molecular conformations and the impact of different substituents on their overall structure. This information is crucial for understanding the reactivity and interactions of such compounds (Wang et al., 2011).

Safety and Hazards

Without specific information on this compound, it’s not possible to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing to prevent harm .

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as any biological activity it might have. Without more specific information, it’s difficult to predict future directions .

Properties

IUPAC Name

9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-29-20-9-7-18(8-10-20)13-14-27-15-22-24(31-17-27)12-11-21-25(28)23(16-30-26(21)22)19-5-3-2-4-6-19/h2-12,16H,13-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXLHPOBDDAMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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